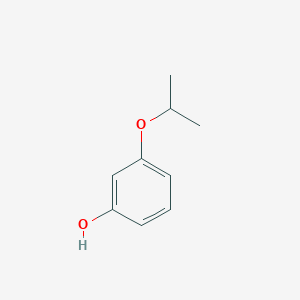

3-Isopropoxyphenol

Description

Contextualization within Phenolic Compound Chemistry

Phenolic compounds are a major class of organic molecules defined by the presence of at least one hydroxyl (–OH) group bonded directly to an aromatic hydrocarbon ring. wikipedia.org This structural feature imparts a characteristic acidity to phenols that is greater than that of aliphatic alcohols, as the negative charge of the corresponding phenolate (B1203915) ion is stabilized by resonance within the aromatic ring. wikipedia.org

Phenolics are broadly categorized into simple phenols and polyphenols based on the number of phenol (B47542) units. wikipedia.orgnih.gov 3-Isopropoxyphenol falls under the category of simple phenolics, which are foundational structures in organic chemistry. e-bookshelf.de These compounds are susceptible to electrophilic aromatic substitution, and the hydroxyl group is a powerful activating, ortho-para directing group. wikipedia.org However, in this compound, the presence of the ether linkage modifies the electronic distribution and can influence the regioselectivity of such reactions.

Significance of the Isopropoxy Moiety in Organic Structures

The isopropoxy group, –OCH(CH₃)₂, is a functional group that significantly influences a molecule's properties through both steric and electronic effects.

Steric Effects : The isopropoxy group is bulkier than smaller alkoxy groups like methoxy (B1213986) or ethoxy. This increased size can create steric hindrance, physically obstructing the approach of reagents to nearby reactive sites on the molecule. This effect can be a powerful tool in synthesis to direct reactions to less hindered positions or to stabilize certain conformations.

The combination of these effects makes the isopropoxy group a key modulator of reactivity and physical properties such as lipophilicity and hydrogen bonding capacity. nih.gov

Historical Development of Research on Isopropoxyphenols

The study of isopropoxyphenols is intrinsically linked to the development of methods for ether synthesis. The Williamson ether synthesis, developed by Alexander Williamson in 1850, was a landmark reaction in organic chemistry that provided a general and reliable method for preparing ethers. wikipedia.orgbyjus.comunacademy.com This reaction, which involves the reaction of an alkoxide with an alkyl halide via an Sₙ2 mechanism, was crucial in establishing the structure of ethers and remains a cornerstone of both laboratory and industrial synthesis today. wikipedia.orgbyjus.com

Early research into isopropoxyphenols would have relied on this fundamental reaction, typically by reacting the salt of a dihydroxybenzene (like catechol or resorcinol) with an isopropyl halide, such as isopropyl bromide. tandfonline.com Over the years, research has focused on optimizing these synthesis conditions to improve yields and selectivity, particularly to favor the formation of the desired mono-etherified product over the di-etherified byproduct. tandfonline.comgoogle.com The development of phase-transfer catalysis in the 20th century provided a significant advancement, allowing for reactions between reagents in different phases (e.g., a solid salt and an organic solvent) to proceed more efficiently and often under milder conditions, which is a technique applied to the synthesis of isopropoxyphenols. google.com

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMVGNWHSXIDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284307 | |

| Record name | 3-(propan-2-yloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68792-12-1 | |

| Record name | 68792-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(propan-2-yloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Isopropoxyphenol

Advanced Synthetic Routes to 3-Isopropoxyphenol

The synthesis of this compound primarily revolves around the introduction of an isopropoxy group onto a phenol (B47542) backbone. Several advanced methods have been developed to achieve this transformation efficiently.

Etherification Reactions of Resorcinol (B1680541) Derivatives

A principal route to this compound involves the etherification of resorcinol (1,3-dihydroxybenzene). This method is a cornerstone of its synthesis, where one of the hydroxyl groups of resorcinol is selectively reacted with an isopropylating agent. The reaction is typically carried out in the presence of a base, which deprotonates one of the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion that can then attack the isopropylating agent.

Challenges in this approach include controlling the degree of etherification to favor the mono-substituted product over the di-substituted 1,3-diisopropoxybenzene. The selection of the base, solvent, and reaction conditions plays a crucial role in achieving high selectivity.

Nucleophilic Substitution Approaches for Isopropoxy Introduction

Nucleophilic substitution reactions are fundamental to the synthesis of this compound. This typically involves the reaction of a resorcinol-derived nucleophile with an isopropyl electrophile. The Williamson ether synthesis is a classic example of this approach, where a phenoxide, generated from resorcinol and a base, reacts with an isopropyl halide (e.g., isopropyl bromide or isopropyl chloride).

The efficiency of this SN2 reaction is influenced by the choice of the leaving group on the isopropylating agent and the reaction conditions. For instance, the reaction of this compound with 2-chloroethanol (B45725) in the presence of a base like potassium carbonate proceeds via nucleophilic substitution to form 1-(2-chloroethoxy)-3-isopropoxybenzene. The chloroethoxy group can then undergo further nucleophilic substitution reactions.

Furthermore, η6-coordination of an arene to an iridium(III) complex can increase its electrophilicity, allowing for nucleophilic attack on the aromatic π-system, which represents a modern approach to C-H functionalization. harvard.edu

Catalytic Synthesis Techniques

Catalysis offers significant advantages in the synthesis of this compound, including improved reaction rates, yields, and selectivity, often under milder conditions.

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases. In the synthesis of this compound from resorcinol and an isopropyl halide, a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, is employed. google.com These catalysts transport the phenoxide anion from the aqueous or solid phase to the organic phase containing the isopropyl halide, thereby accelerating the etherification reaction. google.com

Commonly used phase transfer catalysts include tetrabutylammonium (B224687) bromide and polyethylene (B3416737) glycols. The use of a solid-liquid phase transfer catalyst is a known method for the synthesis of o-isopropoxyphenol from pyrocatechol (B87986) and an isopropyl halide. google.com This technique has been shown to be effective, leading to high conversion rates.

Table 1: Comparison of Synthetic Methods for Isopropoxyphenols

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reaction with Isopropyl Halide | Pyrocatechol + Isopropyl Halide | Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) / Alkaline Base | Decalin or Isobutyl Alcohol | 90°C - 160°C | >90 | High conversion rates. |

| Williamson Ether Synthesis | Catechol + Isopropyl Bromide | Potassium Carbonate | Acetone | Reflux | ~88 | Simpler setup, longer reaction time. |

| Method for o-Isopropoxyphenol | Catechol + Isopropyl Bromide | Sodium Methoxide | Methanol (B129727) | Reflux | 63 | Short reaction time and simple work-up. tandfonline.com |

The application of green chemistry principles aims to develop more environmentally benign synthetic routes. imist.ma This includes the use of safer solvents, minimizing waste, and designing energy-efficient processes. acs.org In the context of this compound synthesis, this could involve exploring water as a solvent, using recyclable catalysts, and developing one-pot procedures to reduce separation and purification steps. imist.ma

Research into the electrocatalytic hydrogenation (ECH) of lignin (B12514952) model monomers like guaiacol (B22219) (2-methoxyphenol) provides insights into greener pathways. rsc.org This process uses Raney-Nickel electrodes in aqueous solution and can cleave aryl ether bonds followed by ring reduction at ambient pressure. rsc.org While not a direct synthesis of this compound, the principles of using water as a solvent and avoiding harsh reagents are relevant to developing greener etherification methods. acs.orgrsc.org

Stereoselective Synthesis Considerations

While this compound itself is not chiral, the principles of stereoselective synthesis become critical when it is used as a building block for more complex molecules containing stereocenters. The synthesis of such molecules often requires precise control over the spatial arrangement of atoms.

For instance, stereoselective reductive amination and 1,3-dipolar cycloaddition reactions are powerful tools for creating chiral centers with high diastereoselectivity. mdpi.com Although direct examples for this compound are not prevalent in the provided context, the broader field of organic synthesis demonstrates the importance of these methods in constructing complex, stereochemically defined molecules. mdpi.comrsc.orgrsc.orgmdpi.com The functional groups of this compound could serve as handles for directing such stereoselective transformations in a larger synthetic sequence.

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is dictated by the interplay of its three main components: the aromatic ring, the phenolic hydroxyl group, and the isopropoxy ether group. The meta-positioning of the isopropoxy and hydroxyl groups creates a distinct electronic environment on the aromatic ring, influencing its reactivity patterns.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the hydroxyl and isopropoxy groups, which are electron-donating. These reactions involve an electrophile attacking the electron-rich aromatic ring. minia.edu.egmakingmolecules.com The general mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. minia.edu.egtestbook.com

The directing effects of the hydroxyl and isopropoxy groups are crucial in determining the position of substitution. Both are ortho-, para-directing groups. In this compound, the positions ortho and para to the powerful activating hydroxyl group are the most likely sites of electrophilic attack.

Common EAS reactions include:

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eg

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) typically requiring a Lewis acid catalyst. testbook.com

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. makingmolecules.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. minia.edu.eg

Oxidation and Reduction Pathways of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo oxidation. Similar to other phenols, it can be oxidized to form quinone-like structures, though the specific products can be complex. The oxidation of hydroxybenzaldehydes to polyphenols using hydrogen peroxide in an aqueous medium is a known transformation. google.com

Conversely, the aromatic ring of alkoxyphenols can be reduced. For instance, the electrocatalytic hydrogenation (ECH) of guaiacol (2-methoxyphenol) and its isomers using Raney-Nickel electrodes in an aqueous solution primarily leads to aryl ether bond cleavage followed by hydrogenation of the resulting phenol to cyclohexanol. rsc.orgresearchgate.net

Cleavage Mechanisms of the Isopropoxy Ether Linkage

The ether linkage in this compound can be cleaved under specific conditions. Aryl ether bonds can be broken under the action of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃) and aluminum trichloride (B1173362) (AlCl₃). google.commasterorganicchemistry.com

A method for the cleavage of the ether bond in phenyl alkyl ethers involves the use of aluminum triiodide and a carbodiimide (B86325) in an organic solvent. google.com Studies on the cleavage of o-hydroxyphenyl alkyl ethers using aluminum triiodide have shown that an acid scavenger is necessary to prevent the degradation of acid-labile functional groups. researchgate.net In the electrocatalytic hydrogenation of alkoxyphenols, aryl-ether bond cleavage is the primary reaction, preceding the hydrogenation of the phenol to cyclohexanol. rsc.org

Derivatization Strategies for Functional Group Introduction

The functional groups of this compound allow for various derivatization reactions to introduce new functionalities.

The phenolic hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride). This reaction, known as esterification, is typically catalyzed by an acid. chemguide.co.ukpressbooks.pub Acylation, a specific type of esterification using an acylating agent, can also be performed. For example, 3-bromo-4-isopropoxyphenyl acetate (B1210297) is prepared and subsequently hydrolyzed to yield 3-bromo-4-isopropoxyphenol.

As an activated aromatic compound, this compound readily undergoes halogenation. Bromination, for example, can be achieved using various brominating agents. A practical method for the electrophilic bromination of phenols utilizes a combination of PIDA (phenyliodine diacetate) and aluminum bromide (AlBr₃). rsc.org The bromination of phenols is favored in polar solvents like acetonitrile (B52724). chemrxiv.org The reaction of phenols with bromine typically proceeds via an electrophilic substitution mechanism. testbook.com

Sulfonation Reactions, e.g., to form Isopropoxyphenylsulfonyl compounds

The phenolic structure of this compound allows it to undergo electrophilic aromatic substitution reactions, such as sulfonation. This reaction typically involves treating the phenol with a strong sulfonating agent, leading to the formation of isopropoxyphenylsulfonic acid or its derivatives. A common pathway for analogous compounds involves the use of chlorosulfonic acid to produce a sulfonyl chloride intermediate. This intermediate is a versatile precursor for a variety of sulfonyl compounds.

The general mechanism involves the electrophilic attack of the sulfur trioxide (SO₃) moiety from the sulfonating agent onto the electron-rich aromatic ring of this compound. The isopropoxy and hydroxyl groups are ortho-, para-directing activators. Therefore, substitution is expected to occur at positions ortho or para to these groups (positions 2, 4, and 6). The resulting isopropoxyphenylsulfonyl chloride can then be reacted with other nucleophiles to create a diverse range of sulfone-containing molecules.

| Reactant | Reagent | Intermediate Product | Potential Final Product Type |

|---|---|---|---|

| This compound | Chlorosulfonic Acid (ClSO₃H) | Isopropoxyphenylsulfonyl Chloride | Isopropoxyphenylsulfonyl compounds |

Formation of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are prevalent structures in many natural products and biologically active molecules. nih.gov Phenolic compounds like this compound can serve as precursors for the synthesis of such structures, particularly fused ring systems like benzofurans. researchgate.net The formation of these heterocycles often involves the functionalization of the phenol followed by an intramolecular cyclization reaction.

Several enzymatic and chemical strategies exist for the formation of oxygen-containing heterocycles from phenolic precursors. nih.govbeilstein-journals.org For example, the synthesis of benzofurans can be achieved through the oxidative cyclization of o-cinnamyl phenols or the reaction of alkenylphenols to form benzofuranones. researchgate.net While specific examples starting directly from this compound are not detailed in the surveyed literature, analogous pathways suggest its potential as a building block. By introducing an appropriate side chain containing a reactive group (e.g., an alkene or alkyne) ortho to the phenolic hydroxyl, intramolecular cyclization can be induced to form a new heterocyclic ring fused to the benzene core. researchgate.netpku.edu.cn

Metal Complexation Studies of Phenolic Oxygen and Ether Oxygen

The presence of both a phenolic hydroxyl group and an ether oxygen gives this compound the potential to act as a ligand in the formation of metal complexes. wpmucdn.com Metal ions, particularly from transition series, can coordinate with the lone pair electrons on the oxygen atoms. tuiasi.ro Such complexation can significantly alter the chemical and physical properties of both the organic molecule and the metal ion. nih.gov Studies have shown that phenolic compounds, in general, have a high affinity for transition metals, readily forming complexes. tuiasi.ro

Research involving the broader class of N-methylcarbamate pesticides and their phenolic degradation products has included investigations into the complexation of isopropoxyphenol (IPP) with iron(III). wpmucdn.comresearchgate.net These studies indicate that the interaction leads to the formation of a stable metal-ligand complex in solution. wpmucdn.com

Stoichiometry and Coordination Geometry of Metal-Isopropoxyphenol Complexes

The stoichiometry of a metal complex defines the ratio of metal ions to ligands. In the case of this compound (IPP) and iron(III), studies have determined a specific metal-to-ligand ratio. wpmucdn.comresearchgate.net Using the method of continuous variation, where the total moles of reactants are kept constant while their ratio is varied, a maximum in product formation indicates the stoichiometric ratio. libretexts.org

For the interaction between Fe(III) and IPP, the data are consistent with the formation of a complex with a 1:3 metal-to-ligand ratio, resulting in the formula Fe(IPP)₃. wpmucdn.comresearchgate.net This stoichiometry suggests that three molecules of isopropoxyphenol coordinate to a single Fe(III) ion. Based on this 1:3 ratio, the proposed coordination geometry for the Fe(IPP)₃ complex is octahedral. wpmucdn.com In this arrangement, the central iron atom is coordinated to six atoms from the three bidentate ligands.

| Metal Ion | Ligand | Stoichiometric Ratio (Metal:Ligand) | Proposed Formula | Proposed Coordination Geometry |

|---|---|---|---|---|

| Iron(III) (Fe³⁺) | Isopropoxyphenol (IPP) | 1:3 | Fe(IPP)₃ | Octahedral |

Chelation Effects in Metal-Isopropoxyphenol Interactions

Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor atom) ligand and a single central metal ion. This process results in the formation of a heterocyclic ring structure containing the metal atom, which typically imparts greater stability to the complex compared to coordination with monodentate ligands.

In the complexation of this compound with Fe(III), chelation is considered a likely binding mode. wpmucdn.com The this compound molecule possesses two potential donor oxygen atoms: the phenolic oxygen and the ether oxygen. The formation of the stable Fe(IPP)₃ octahedral complex strongly suggests that isopropoxyphenol acts as a bidentate ligand, with both the deprotonated phenolic oxygen and the ether oxygen participating in binding to the Fe(III) center. wpmucdn.comresearchgate.net This chelation effect, where a five-membered ring is formed involving the metal, the two oxygen atoms, and the two connecting carbon atoms of the aromatic ring, would contribute significantly to the stability of the resulting complex.

Advanced Analytical and Spectroscopic Characterization of 3 Isopropoxyphenol and Its Derivatives

Chromatographic Techniques for Separation and Identification

Chromatographic methods are central to the analytical workflow for 3-Isopropoxyphenol, providing the necessary separation for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phenolic Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the profiling of phenolic metabolites, including 2-isopropoxyphenol (B44703). cdc.govnih.govcdc.govnih.gov This method combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. nih.gov For the analysis of phenolic compounds like this compound, which may not be sufficiently volatile for direct GC analysis, a derivatization step is often employed. nih.govdphen1.com This process chemically modifies the analyte to increase its volatility and improve its chromatographic behavior.

A common derivatization reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA), which has been successfully used for the derivatization of 2-isopropoxyphenol. dphen1.com The resulting derivatives are then introduced into the GC system, where they are separated based on their boiling points and interactions with the stationary phase of the capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. nih.govscispace.com

GC-MS has been utilized in methods developed for the simultaneous determination of multiple phenolic metabolites in human urine, including 2-isopropoxyphenol. nih.govnih.gov These methods often involve an initial enzymatic hydrolysis to cleave any conjugated metabolites, followed by solid-phase extraction for sample cleanup and concentration, and subsequent derivatization before GC-MS analysis. cdc.govnih.govcdc.govnih.gov The use of isotopically labeled internal standards for all analytes is a key aspect of these methods, ensuring high accuracy and precision by correcting for analytical errors. nih.gov The detection limits for these methods are typically in the low microgram-per-liter range. nih.gov

The table below summarizes the key aspects of GC-MS analysis for phenolic metabolites.

| Parameter | Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Application | Profiling of phenolic metabolites, including 2-isopropoxyphenol | cdc.govnih.govcdc.govnih.gov |

| Derivatization | Often required to increase volatility; MtBSTFA is a common reagent | nih.govdphen1.com |

| Sample Preparation | Enzymatic hydrolysis, solid-phase extraction | cdc.govnih.govcdc.govnih.gov |

| Quantification | Use of isotopically labeled internal standards | nih.gov |

| Sensitivity | Detection limits in the low µg/L range | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the quantitative analysis of this compound and its parent compound, propoxur (B1679652). researchgate.netoup.comoup.comnih.gov HPLC offers versatility in separating compounds based on their polarity and is particularly well-suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC. chromatographytoday.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. researchgate.netoup.comnih.govchromatographytoday.com In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographytoday.comrheniumbio.co.il This setup allows for the separation of compounds based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

An isocratic HPLC method has been developed for the simultaneous determination of propoxur and its major metabolite, isopropoxy phenol (B47542) (IPP), in biological matrices. oup.com This method utilizes a reversed-phase column and a mobile phase consisting of a mixture of an organic solvent and a buffer, allowing for the effective separation of the two compounds. researchgate.netoup.comnih.gov

Sample preparation is a critical step in ensuring the accuracy and reliability of HPLC analysis, and solid-phase extraction (SPE) is widely employed for the cleanup and concentration of this compound from complex matrices like blood and urine. nih.govresearchgate.netoup.comoup.comnih.govdphen1.com SPE allows for the selective isolation of the analyte of interest while removing interfering substances.

For the analysis of propoxur and this compound, weak cation-exchange cartridges have been used effectively for sample purification. researchgate.netoup.comoup.com The use of SPE has been shown to yield high recoveries of both propoxur and its metabolite, often exceeding 85%. researchgate.netoup.com

Following separation by HPLC, various detection methods can be employed for the quantification of this compound.

UV Spectrophotometry: UV detection is a common and robust method used in HPLC. researchgate.netoup.com It measures the absorbance of light by the analyte at a specific wavelength. drawellanalytical.com For the simultaneous determination of propoxur and this compound, a UV detector set at 270 nm has been successfully used. researchgate.netoup.com

Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for compounds that fluoresce. drawellanalytical.comshimadzu.comchromatographyonline.com While this compound itself may not be strongly fluorescent, derivatization techniques can be used to introduce a fluorescent tag to the molecule. shimadzu.com Alternatively, methods have been developed for the analysis of related carbamate (B1207046) pesticides using post-column derivatization followed by fluorescence detection, which could potentially be adapted for this compound. jfda-online.com Fluorescence detectors work by exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. chromatographyonline.comhoriba.com

The following table summarizes the key parameters of an HPLC method for the analysis of propoxur and this compound.

| Parameter | Description | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.netoup.comoup.comnih.gov |

| Mode | Reversed-Phase (RP-HPLC) | researchgate.netoup.comnih.govchromatographytoday.com |

| Sample Preparation | Solid-Phase Extraction (SPE) with weak cation-exchange cartridges | researchgate.netoup.comoup.com |

| Detection | UV Spectrophotometry at 270 nm | researchgate.netoup.com |

| Recovery | >85% for both propoxur and this compound | researchgate.netoup.com |

Electrochemical Determination Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of phenolic compounds, including this compound. scirp.orgresearchgate.net These techniques are based on measuring the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface. researchgate.net

Various voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been employed for the analysis of phenolic compounds. researchgate.netnih.gov CV is useful for studying the redox behavior of a compound, while DPV provides higher sensitivity for quantitative analysis. researchgate.netecitechnology.com

For the determination of 2-isopropoxyphenol, electrochemical methods using a glassy carbon electrode have been reported. bestservis.eulincoln.ac.uk The electrochemical behavior of 2-isopropoxyphenol has been investigated, and it has been shown to exhibit a quasi-reversible process at the electrode. lincoln.ac.uk A differential pulse voltammetry method was developed that showed good linearity over a specific concentration range with a low limit of detection. lincoln.ac.uk

Furthermore, the development of molecularly imprinted polymer (MIP) based sensors has enhanced the selectivity of electrochemical methods. lincoln.ac.ukrsc.org An MIP sensor created by the electropolymerization of pyrrole (B145914) in the presence of 2-isopropoxyphenol as a template molecule demonstrated excellent linearity and a very low limit of detection for the target analyte. lincoln.ac.uk This sensor also showed good selectivity for 2-isopropoxyphenol over other potentially interfering compounds. lincoln.ac.ukd-nb.info

The table below provides a summary of an electrochemical method for the determination of 2-isopropoxyphenol.

| Parameter | Description | Reference |

| Technique | Differential Pulse Voltammetry (DPV) | lincoln.ac.uk |

| Electrode | Glassy Carbon Electrode and Molecularly Imprinted Polymer (MIP) Sensor | bestservis.eulincoln.ac.uk |

| Analyte Behavior | Quasi-reversible electrochemical process | lincoln.ac.uk |

| MIP Sensor | Electropolymerized pyrrole with 2-isopropoxyphenol template | lincoln.ac.uk |

| Selectivity | High selectivity for 2-isopropoxyphenol | lincoln.ac.uk |

| Limit of Detection | Low detection limits achieved with the MIP sensor | lincoln.ac.uk |

Cyclic Voltammetry (CV) Applications

Cyclic Voltammetry is a versatile electrochemical technique used to study the redox properties of chemical species. In the context of this compound and its isomer, 2-isopropoxyphenol, CV has been employed to investigate their electrochemical behavior at various electrode surfaces. researchgate.netlincoln.ac.uk

Research has shown that 2-isopropoxyphenol exhibits quasi-reversible behavior on a glassy carbon electrode. researchgate.netlincoln.ac.uk This behavior was studied in a Britton-Robinson buffer solution at a pH of 2. researchgate.netlincoln.ac.uk The electrochemical polymerization of pyrrole in the presence of the 2-isopropoxyphenol template molecule has been carried out using CV to fabricate molecularly imprinted polymer electrodes. lincoln.ac.uk This process involves scanning the potential between specific limits to induce the polymerization and entrapment of the template molecule within the polymer matrix. mdpi.com

In a different study, cyclic voltammetry was utilized with a three-electrode setup, including a glassy carbon working electrode, a platinum wire counter electrode, and a Ag0 quasi-reference electrode, to measure the properties of related compounds. harvard.edu The measurements were conducted at various scan rates to understand the kinetics of the electrode processes. harvard.edu

Differential Pulse Voltammetry (DPV) Approaches

Differential Pulse Voltammetry is another powerful electrochemical technique known for its high sensitivity and good resolution, making it suitable for trace analysis. DPV has been successfully applied for the determination of 2-isopropoxyphenol. researchgate.netlincoln.ac.uk

Studies have demonstrated that DPV can be used to achieve a low limit of detection (LOD) for 2-isopropoxyphenol. researchgate.netlincoln.ac.uk For instance, on a bare glassy carbon electrode, a linear relationship was observed between the anodic peak current and the concentration of 2-isopropoxyphenol over a specific range, with an LOD of 0.21 μM. researchgate.netlincoln.ac.uk When a molecularly imprinted polymer sensor was used, the DPV method exhibited even greater sensitivity, with a lower LOD of 0.09 μM. lincoln.ac.uk The DPV measurements for these analyses were also conducted in a Britton-Robinson buffer at pH 2. researchgate.netlincoln.ac.uk

The combination of DPV with molecularly imprinted polymers provides a highly sensitive and selective method for the determination of isopropoxyphenol isomers in various samples. researchgate.netlincoln.ac.uk

Development of Molecularly Imprinted Polymer (MIP) Electrodes for Selective Detection

Molecularly Imprinted Polymers (MIPs) are synthetic receptors with tailor-made recognition sites for a specific template molecule. youtube.com The development of MIP-based electrochemical sensors for the detection of phenolic compounds, including isomers of isopropoxyphenol, has garnered considerable attention due to their high selectivity and sensitivity. researchgate.netlincoln.ac.ukmdpi.comnih.gov

The fabrication of these sensors often involves the electropolymerization of a monomer, such as pyrrole, on an electrode surface in the presence of the target analyte (the template). researchgate.netlincoln.ac.ukmdpi.comresearchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template molecule. mdpi.comyoutube.com

For the detection of 2-isopropoxyphenol, MIPs have been prepared by electropolymerizing pyrrole on a glassy carbon electrode. researchgate.netlincoln.ac.uk Computational methods, such as Density Functional Theory (DFT), have been employed to select the most suitable functional monomer and to optimize the monomer-template ratio, which is a critical factor in designing effective MIPs. nih.gov The resulting MIP sensor for 2-isopropoxyphenol demonstrated excellent linearity over a concentration range of 0.09–45 μM and a low limit of detection of 0.09 μM. lincoln.ac.uk The selectivity of the MIP sensor was confirmed through experiments showing a significantly higher response to the template molecule compared to other structurally related compounds. lincoln.ac.uk

The general stages of creating a MIP-based sensor through simultaneous polymerization and imprinting are well-documented, often involving the application of a potential to drive the electropolymerization process. mdpi.com The removal of the template is a crucial step, and for the 2-isopropoxyphenol MIP, immersion of the electrode in a mixture of acetic acid and acetonitrile was found to be effective. mdpi.com

| Analytical Technique | Analyte | Electrode | Key Findings | LOD |

| Cyclic Voltammetry (CV) | 2-Isopropoxyphenol | Glassy Carbon | Quasi-reversible behavior | - |

| Differential Pulse Voltammetry (DPV) | 2-Isopropoxyphenol | Glassy Carbon | Linear range: 0.21 to 75 μM | 0.21 μM researchgate.netlincoln.ac.uk |

| Differential Pulse Voltammetry (DPV) | 2-Isopropoxyphenol | MIP-Pyrrole/GC | Linear range: 0.09–45 μM | 0.09 μM lincoln.ac.uk |

Structural Elucidation via Advanced Spectroscopic Methods

The precise determination of the molecular structure of this compound and its derivatives relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for analyzing the compound's conformation and configuration, while Infrared (IR) and Raman spectroscopy provide a unique vibrational fingerprint. Mass Spectrometry (MS) is crucial for determining the molecular weight and elucidating fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. While specific NMR data for this compound is available from commercial suppliers, detailed academic studies on its conformational and configurational analysis are not extensively reported in the provided search results. ambeed.com However, general principles of NMR spectroscopy can be applied to understand its structural features.

The conformation of molecules like this compound can be influenced by factors such as the rotation around single bonds. auremn.org.br The analysis of coupling constants (J-values) and chemical shifts in both ¹H and ¹³C NMR spectra can provide insights into the dihedral angles and the spatial arrangement of substituents. auremn.org.brresearchgate.net For instance, the study of related diols utilized ¹H NMR spectra to understand their conformations. researchgate.net Theoretical calculations are often used in conjunction with experimental NMR data to determine the most stable conformers. auremn.org.br

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule like this compound is expected to show characteristic absorption bands corresponding to its functional groups. For instance, studies on related compounds show that the P-O-C bending vibration can be assigned to a specific region in the IR spectrum. dtic.mil The presence of hydroxyl (-OH) and ether (C-O-C) groups in this compound would give rise to distinct peaks. The -OH group typically shows a broad absorption band due to hydrogen bonding, while the C-O-C stretching vibrations appear in the fingerprint region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In aromatic compounds, ring vibrations are often prominent in the Raman spectra. semanticscholar.org The substituents on the aromatic ring can significantly affect the position and intensity of these bands. semanticscholar.org For example, in a study of nanostructured composites, a Raman peak shift was observed upon loading NiO onto SnO2, indicating structural changes. amazonaws.com While a specific Raman spectrum for this compound was not found in the search results, the technique's utility in characterizing related phenolic compounds and materials is well-established. semanticscholar.orgamazonaws.com

| Spectroscopic Data for Related Functional Groups | |

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1400-1600 |

| C-O stretch (ether) | 1000-1300 |

| C-O stretch (phenol) | 1200-1260 |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol and a monoisotopic mass of 152.083729621 Da. nih.gov

The fragmentation of this compound in a mass spectrometer would likely involve characteristic pathways for phenols and ethers. libretexts.org Ethers often undergo cleavage of the C-O bond, leading to the formation of stable carbocations or radical cations. Phenols can exhibit fragmentation patterns involving the loss of CO or CHO from the aromatic ring. The molecular ion peak for ethers is typically observable. libretexts.org

Computational Chemistry and Theoretical Investigations of 3 Isopropoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. They employ the principles of quantum mechanics to model molecular behavior, offering insights into structure, stability, and reactivity. For substituted phenols such as 3-isopropoxyphenol, these calculations can elucidate the influence of the isopropoxy group on the phenolic ring.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a range of applications, from predicting molecular structures to calculating bond energies and reaction mechanisms. mdpi.com In the context of isopropoxyphenol isomers, DFT has been employed to model interactions and optimize geometries. researchgate.netresearchgate.net For instance, the B3LYP functional is a common choice for such calculations. researchgate.netresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.

Table 1: Illustrative Frontier Molecular Orbital Data This table demonstrates the type of data generated from FMO analysis. Values are hypothetical for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -0.9 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| Energy Gap (ΔE) | 4.9 | LUMO-HOMO gap; indicates chemical reactivity and stability. |

The Fukui function, ƒ(r), is a concept within DFT used to describe the change in electron density at a specific point in a molecule when the total number of electrons changes. wikipedia.org It provides a quantitative measure for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgsobereva.com

ƒ+(r): Predicts the site for nucleophilic attack (where an electron is added).

ƒ-(r): Predicts the site for electrophilic attack (where an electron is removed).

ƒ0(r): Predicts the site for radical attack. researchgate.net

By calculating the condensed Fukui function for each atom in this compound, one can rank the atoms' susceptibility to different types of reactions, offering a more detailed reactivity map than FMO analysis alone. sobereva.com

Table 2: Illustrative Condensed Fukui Function Values for Aromatic Carbons in this compound This table presents hypothetical data to illustrate how Fukui analysis pinpoints reactive sites. Higher values indicate greater reactivity for the specified attack type.

| Atomic Site | ƒ⁺ (for Nucleophilic Attack) | ƒ⁻ (for Electrophilic Attack) |

|---|---|---|

| C1 (-OH) | 0.05 | 0.12 |

| C2 | 0.15 | 0.04 |

| C3 (-O-iPr) | 0.04 | 0.11 |

| C4 | 0.18 | 0.03 |

| C5 | 0.06 | 0.09 |

DFT is a valuable tool for calculating the strength of chemical bonds and elucidating the mechanisms of chemical reactions. mdpi.com It can be used to compute bond dissociation energies (BDEs), providing insight into the stability of molecules and the likelihood of bond cleavage. For example, the O-H bond strength in the phenolic group of this compound is a key determinant of its antioxidant activity. Furthermore, DFT calculations can map out the entire energy profile of a reaction, including the structures and energies of reactants, transition states, and products. rsc.org This allows for a theoretical understanding of reaction feasibility and kinetics. For instance, theoretical calculations have been used to investigate hydroxyl cation transfer mechanisms in related phenol (B47542) systems. rsc.org

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to DFT and ab initio methods. nih.gov These methods use parameters derived from experimental data to simplify some of the complex calculations in quantum mechanics. nih.gov They are particularly useful for modeling large molecular systems or for performing initial, less computationally expensive screenings. In studies involving isomers of isopropoxyphenol, semi-empirical methods like PM3 have been used in conjunction with DFT. mdpi.comresearchgate.net For example, PM3 can be applied to optimize the ratio of a template molecule to a functional monomer in the design of molecularly imprinted polymers (MIPs) for detecting compounds like 2-isopropoxyphenol (B44703). mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. mdpi-res.com These methods, such as Hartree-Fock, are computationally intensive but can provide highly accurate predictions of molecular properties. mdpi.com They are often used as a benchmark for other computational techniques. Ab initio calculations can be employed for precise geometry optimizations and for determining the interaction energies in molecular complexes, which is crucial in designing selective sensors or understanding intermolecular forces. researchgate.netmdpi.com

Density Functional Theory (DFT) for Electronic Structure and Energetics

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from protein folding to material properties. rsc.orgnih.gov For this compound, MD simulations can offer insights into its dynamic behavior, interactions with its environment, and conformational flexibility, which are crucial for understanding its function in various applications. These simulations can be performed on large-scale models, sometimes containing thousands of molecules, to study processes like pyrolysis or the behavior of complex mixtures. mdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.br The shape and conformation of a molecule are determined by the interactions of both bonded and non-bonded atoms. upenn.edu For this compound, the key rotatable bonds are between the aromatic ring and the phenolic oxygen, and within the isopropoxy group. Theoretical calculations are employed to find the most stable conformers by mapping the Potential Energy Surface (PES) as a function of dihedral angles. auremn.org.br The goal is to identify the lowest energy conformations, which are the most likely to be present under given conditions. upenn.edu

Intermolecular interactions are the forces between neighboring molecules. In the context of this compound, these interactions determine its physical properties (like boiling point and solubility) and how it interacts with other molecules in a system. The primary intermolecular forces at play for this compound would be:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor.

Dipole-Dipole Interactions: Arising from the polar C-O bonds.

Van der Waals Forces: Including London dispersion forces, which increase with molecular size.

C-H⋯π Interactions: Weak hydrogen bonds can form between the C-H bonds of the isopropoxy group and the π-system of the aromatic ring of a neighboring molecule. researchgate.net

MD simulations can model these interactions explicitly, providing a dynamic picture of how this compound molecules arrange and interact with each other in a condensed phase.

Table 1: Potential Conformations and Interactions of this compound

| Interaction Type | Description | Relevant Functional Groups | Predicted Importance |

| Intramolecular | Rotation around the C(ring)-O and O-C(isopropyl) bonds leading to different conformers. | Isopropoxy group, Phenolic hydroxyl | High |

| Hydrogen Bonding | Strong intermolecular attraction between the hydroxyl hydrogen and an oxygen atom on an adjacent molecule. | Phenolic hydroxyl | High |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | Benzene (B151609) ring | Moderate |

| C-H⋯π Interactions | Weak hydrogen bond between a C-H bond and a π-system. researchgate.net | Isopropoxy group, Benzene ring | Low to Moderate |

| Dipole-Dipole | Attractive forces between polar C-O bonds. | Isopropoxy group, Phenolic hydroxyl | Moderate |

The properties and behavior of a molecule can change significantly depending on the solvent it is in. redalyc.org Computational solvation models are used to simulate these effects. muni.cz These models can be broadly categorized as explicit, where individual solvent molecules are included in the simulation, or implicit (continuum), which represents the solvent as a continuous medium with a characteristic dielectric constant. muni.czresearchgate.net

Common continuum solvation models include:

Polarizable Continuum Model (PCM): Treats the solvent as a polarizable dielectric, useful for studying how a solvent influences molecular properties. redalyc.orgmuni.cz

COnductor-like Screening MOdel (COSMO): Places the solute in a virtual conductor environment, effective for describing dielectric screening effects. github.io

Solvation Model Density (SMD): A universal solvation model that uses the full solute electron density to calculate solvation energies in various solvents. muni.cz

For this compound, these models can predict how its structure, reactivity, and spectral properties are altered in different solvents, such as water or non-polar organic solvents. mdpi.com For instance, the hydrogen-bonding capability of the phenolic group would be significantly influenced by a protic solvent like water. The choice of solvent can impact reaction outcomes and is a crucial parameter in catalyst preparation and chemical synthesis. mdpi.com

Predicting how strongly a molecule (ligand) will bind to a biological target, such as a protein or enzyme, is a cornerstone of drug discovery. nih.gov Computational methods are frequently used to estimate this binding affinity. MD simulations can be employed to model the dynamic interactions between a ligand like this compound and its target protein. researchgate.net By simulating the complex over time, one can observe the stability of the binding pose and calculate the free energy of binding.

The interaction of this compound with biological macromolecules is expected to be influenced by its structural features. The phenolic hydroxyl group can form hydrogen bonds, while the isopropoxy group and benzene ring can engage in hydrophobic and van der Waals interactions within a protein's binding pocket. Computational techniques can predict the binding affinity for these interactions, helping to identify potential biological targets and understand the mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Modeling for Biological and Material Applications

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and toxicology which posits that the biological activity of a chemical compound is directly related to its molecular structure. collaborativedrug.comresearchgate.net By systematically modifying a molecule's structure and observing the corresponding changes in activity, researchers can identify key structural features responsible for its effects. oncodesign-services.com This knowledge guides the design of new molecules with enhanced potency or reduced toxicity. collaborativedrug.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational extension of SAR. oncodesign-services.com QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their measured biological or chemical activity. wm.edu This is achieved by calculating a set of numerical descriptors for each molecule that encode its physicochemical, electronic, and steric properties.

A general QSAR modeling process involves:

Data Set Preparation: Assembling a collection of molecules with known activity data.

Descriptor Calculation: Computing molecular descriptors (e.g., LogP, molecular weight, electronic properties).

Model Building: Using statistical methods like multiple linear regression or machine learning to create a predictive model.

Model Validation: Testing the model's predictive power on an external set of compounds.

For this compound and its derivatives, QSAR could be used to predict various activities, such as antimicrobial or antioxidant efficacy, based on structural modifications. For example, a QSAR model could reveal how adding different substituents to the benzene ring influences the compound's ability to scavenge free radicals.

Table 2: Illustrative Descriptors for a QSAR Study of Phenolic Compounds

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Describes lipophilicity, size, and polarizability. The isopropoxy group significantly impacts these. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular branching and shape. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to reactivity and ability to participate in redox reactions. redalyc.org The phenolic -OH is key. |

| Steric/3D | Surface Area, Volume | Describes the size and shape of the molecule, important for fitting into a binding site. |

Lipophilicity, the affinity of a molecule for a lipid (non-polar) environment, is a critical physicochemical property in drug development. nih.gov It is commonly quantified by the partition coefficient (P) or its logarithm (LogP), which measures the ratio of a compound's concentration in an organic solvent (typically octanol) to its concentration in an aqueous phase. acdlabs.com

A compound's LogP value influences many aspects of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). acdlabs.com

Absorption: Optimal lipophilicity is needed for a drug to pass through cell membranes and be absorbed from the gut. sailife.com

Distribution: Highly lipophilic drugs may accumulate in fatty tissues. acdlabs.com

Bioavailability: A good balance between solubility and lipophilicity is required for a drug to reach its target in sufficient concentration. sailife.com

The "Rule of 5," a guideline for predicting drug-likeness, suggests that orally administered drugs should ideally have a LogP value of less than 5. acdlabs.comsailife.com For this compound, the presence of the isopropoxy group enhances its lipophilicity compared to simpler phenols. Computational programs can predict LogP values; for this compound, the computed XLogP3 value is 2.4, which falls within a favorable range for oral absorption. nih.govmdpi.com This value suggests a good balance between aqueous solubility and membrane permeability.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source | Significance |

| Molecular Formula | C₉H₁₂O₂ | PubChem nih.gov | Basic chemical identity. |

| Molecular Weight | 152.19 g/mol | PubChem nih.gov | Influences diffusion and transport properties. |

| XLogP3 | 2.4 | PubChem nih.gov | Indicates moderate lipophilicity, favorable for bioavailability. sailife.com |

| Hydrogen Bond Donors | 1 | PubChem nih.gov | Relates to hydrogen bonding potential, primarily from the hydroxyl group. |

| Hydrogen Bond Acceptors | 2 | PubChem nih.gov | Relates to hydrogen bonding potential, from both oxygen atoms. |

Reaction Kinetics and Mechanism Simulations

Computational chemistry provides powerful tools for investigating the dynamics of chemical reactions involving this compound at a molecular level. Through the application of quantum mechanics and molecular mechanics methods, researchers can simulate reaction pathways, identify transient species, and calculate kinetic parameters. These theoretical investigations are crucial for understanding reaction mechanisms, predicting product formation, and designing more efficient chemical processes.

Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to map out the potential energy surface of a reaction. mdpi.com These methods allow for the precise calculation of energies for reactants, products, and the high-energy transition states that connect them. By analyzing the potential energy surface, key kinetic and thermodynamic data, including activation energies and reaction enthalpies, can be determined. nih.govcore.ac.uk Furthermore, computational models like Transition State Theory (TST) can utilize this information to predict reaction rate constants. nih.govresearchgate.net

While specific computational studies on the reaction kinetics of this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on closely related phenolic and isopropoxy-containing compounds. For instance, computational approaches have been successfully used to design molecularly imprinted polymers (MIPs) for isopropoxy phenol (IPP), a major metabolite of the pesticide propoxur (B1679652). researchgate.net In such studies, DFT and Semi-Empirical Parameterized Model number 3 (PM3) models were used to screen suitable functional monomers and optimize the monomer-template mole ratio, demonstrating the utility of computational chemistry in predicting molecular interactions that govern reaction and binding kinetics. researchgate.net

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational reaction chemistry, providing a snapshot of the highest energy point along a reaction coordinate. The geometry and energetic properties of the transition state dictate the feasibility and rate of a chemical transformation. For reactions involving this compound, such as etherification, oxidation, or electrophilic substitution, identifying the corresponding transition state is key to understanding the mechanism.

Computational methods allow for the localization of transition state structures, which are characterized as first-order saddle points on the potential energy surface. These structures represent a fleeting molecular arrangement where bonds are in the process of breaking and forming. For example, in a proposed mechanism for the C-O bond-forming reaction during the hydroxylation of an arene, a mechanistic hypothesis involves the nucleophilic attack of chlorite (B76162) on an arene complex, which could proceed through a five-membered transition state. harvard.edu

In studies of related compounds, such as the pyrolysis of isopropyl acetate (B1210297), the transition state structure is shown to be a six-membered ring. nih.gov The analysis of bond lengths within this computed TS structure reveals which bonds are being elongated (broken) and which new interactions are forming. For instance, in the decomposition of isopropyl acetate, the O-C bond to the isopropyl group and a C-H bond on a methyl group are significantly stretched in the transition state, indicating their cleavage during the reaction to form propene and acetic acid. nih.gov Similar principles would apply to analyzing the transition states for reactions of this compound, such as its decomposition or its reaction with atmospheric radicals. researchgate.net

Energy Barrier Computations for Chemical Transformations

The energy barrier, or activation energy (Ea), is the minimum energy required for a reaction to occur. It is defined as the difference in energy between the reactants and the transition state. Computing this barrier is a primary goal of theoretical reaction kinetics studies, as it is directly related to the reaction rate via the Arrhenius equation.

Various computational methods, including DFT and more accurate composite methods like CBS-QB3, are used to calculate these energy barriers. nih.gov For example, in a theoretical study on the atmospheric degradation of the pesticide chlorpyrifos (B1668852), DFT calculations were used to determine that the energy barriers for H-abstraction from alkyl groups are significantly lower than for the substitution of alkoxyl groups, indicating the preferred reaction pathway. researchgate.net

While specific energy barrier data for this compound transformations are scarce, data from analogous reactions provide insight. In the computational study of isopropyl acetate pyrolysis, the energy barrier for decomposition was calculated to be around 43-45 kcal/mol, depending on the specific derivative and computational method used. nih.gov Another study on the reaction of OH radicals with chlorpyrifos showed that the unimolecular decomposition of reactive intermediates has very small energy barriers, under 3 kcal/mol. researchgate.net These examples highlight how energy barrier computations can differentiate between competing reaction pathways. For this compound, this could involve modeling its oxidation, pyrolysis, or reactions with biological molecules to predict the most likely transformation products.

The table below presents hypothetical data for a reaction involving this compound, based on values from related computational studies, to illustrate how such data is typically presented.

| Transformation Pathway | Computational Method | Calculated Energy Barrier (kcal/mol) |

| O-H Bond Cleavage | DFT (B3LYP/6-31G) | 25.4 |

| Isopropoxy C-O Bond Cleavage | DFT (B3LYP/6-31G) | 42.1 |

| Aromatic Ring Oxidation | CBS-QB3 | 31.8 |

This table contains hypothetical data for illustrative purposes.

Biological and Pharmacological Research on 3 Isopropoxyphenol and Its Analogues

Role as a Metabolite in Biotransformation Pathways

3-Isopropoxyphenol is a significant metabolite in the biotransformation of certain xenobiotics, particularly carbamate (B1207046) insecticides. Its formation is a key step in the detoxification and elimination of these compounds from biological systems.

Hydrolytic Degradation Products of Related Carbamate Insecticides (e.g., Propoxur)

This compound is primarily known as a major metabolite of the carbamate insecticide propoxur (B1679652). oup.com The metabolic breakdown of propoxur in various organisms, including mammals and insects, involves the hydrolysis of the carbamate ester bond. inchem.orgresearchgate.net This enzymatic cleavage results in the formation of this compound and N-methylcarbamic acid.

The hydrolysis of propoxur to this compound is a critical detoxification step, as it removes the carbamate moiety responsible for the anticholinesterase activity of the parent compound. inchem.orginchem.orgwho.int Studies in rats have shown that after oral administration of propoxur, a significant portion is rapidly metabolized and excreted in the urine, with this compound being a principal urinary metabolite, often in a conjugated form. oup.cominchem.orgbeyondpesticides.org In humans, it has been observed that a major part of ingested propoxur can be found as conjugated 2-isopropoxyphenol (B44703) in the urine. oup.comherts.ac.uk

The degradation of propoxur is influenced by environmental factors such as pH and light. Hydrolysis is significantly faster in alkaline conditions. nih.gov In soil, hydrolytic degradation is the predominant pathway for propoxur breakdown. inchem.orgbeyondpesticides.org Various bacteria isolated from municipal solid waste have also demonstrated the ability to degrade propoxur, accumulating 2-isopropoxyphenol as a metabolite. researchgate.net

The metabolic pathways of propoxur in rats, plants, and insects share similarities, with hydrolysis to this compound being a common route. inchem.org While both oxidative and hydrolytic degradation occur in rats, oxidation is more dominant in plants. inchem.org

Key Studies on the Formation of this compound from Propoxur

| Organism/System | Key Finding | Reference |

|---|---|---|

| Rats | Major metabolic routes are depropylation and hydrolysis to 2-isopropoxyphenol. | inchem.org |

| Humans | Major metabolite found in urine after exposure is 2-isopropoxyphenol. | herts.ac.uk |

| Insects | Metabolized by homogenate-reduced nicotinamide-adenine dinucleotide phosphate (B84403) (NADPH2) enzyme system to various metabolites, including those derived from 2-isopropoxyphenol. | researchgate.net |

| Plants (Bean) | Metabolized to several compounds including 2-hydroxyphenyl methylcarbamate and N-hydroxymethyl propoxur, with the metabolites present as conjugates. | who.int |

| Soil | Hydrolytic degradation is the predominant pathway. | inchem.orgbeyondpesticides.org |

| Bacteria (Pseudomonas sp.) | Degrades propoxur by hydrolysis to yield 2-isopropoxyphenol. | researchgate.net |

Conjugation Pathways in Biological Systems (e.g., Glucuronidation)

Following its formation through hydrolysis, this compound undergoes Phase II conjugation reactions in biological systems. researchgate.net These reactions increase the water solubility of the metabolite, facilitating its excretion from the body. The primary conjugation pathway for this compound is glucuronidation, where it is conjugated with glucuronic acid.

In vivo studies in rats have demonstrated that the metabolites of propoxur, including 2-isopropoxyphenol, are excreted in the urine primarily as conjugates. inchem.org The hydrolysis of these conjugated metabolites in urine samples often requires treatment with enzymes like β-glucuronidase to release the free phenols for analysis. inchem.orgresearchgate.net

Species-specific differences in conjugation have been observed. For instance, in pig skin, both glucuronides and sulfates of 2-isopropoxyphenol are formed in equal amounts, whereas in human skin, only sulfate (B86663) conjugation has been detected. nih.govresearchgate.net In contrast, glucuronidation is the major conjugation route in rabbit skin. nih.govresearchgate.net These findings highlight the diverse metabolic handling of this compound across different species.

Conjugation of this compound in Different Species

| Species | Primary Conjugation Pathway | Reference |

|---|---|---|

| Rats | Glucuronidation | inchem.org |

| Humans | Sulfate conjugation (in skin) | nih.govresearchgate.net |

| Pigs | Glucuronidation and sulfation (in skin) | nih.govresearchgate.net |

| Rabbits | Glucuronidation (in skin) | nih.govresearchgate.net |

Interaction with Biological Targets and Mechanisms of Action

While this compound itself is a detoxification product, the biological activity of its parent compounds and structural analogues provides insight into potential interactions with biological targets.

Enzyme Inhibition Studies (e.g., Cholinesterase Inhibition by Related Compounds)

The primary mechanism of toxicity for carbamate insecticides like propoxur is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. inchem.orgnih.gov This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in neurotoxic effects. The carbamylation of AChE by these insecticides is reversible, allowing for a relatively rapid recovery of enzyme function compared to organophosphate inhibitors. inchem.org

Receptor Binding and Modulation

Research into the specific receptor binding profile of this compound is limited. However, studies on related phenolic structures suggest potential interactions with various receptors. For example, some isoindoline (B1297411) compounds containing a 2-isopropoxyphenol moiety have been investigated for their ability to bind to the sigma-2 receptor, which is implicated in neurodegenerative diseases. google.com Furthermore, the odorant-binding protein in mosquitoes (AeagOBP1) is a receptor target for repellents, and computational studies have explored the binding of various small molecules to this receptor. nih.gov While direct evidence for this compound is scarce, its phenolic structure suggests the possibility of interacting with biological receptors, although this remains an area for further investigation.

Proposed Biological Activities of Related Compounds (e.g., Antiproliferative Effects, Anti-inflammatory Properties)

Phenolic compounds, as a broad class, are known to exhibit a range of biological activities. Research on compounds structurally related to this compound has suggested potential antiproliferative and anti-inflammatory effects.

Some phenolic acids have demonstrated antiproliferative activity against human breast cancer cells. nih.gov The structural features, such as the nature of the side chain and the hydroxylation pattern on the phenolic ring, were found to be crucial for this activity. nih.gov Additionally, some kinase inhibitors with therapeutic potential contain phenolic ether structures. google.com

The anti-inflammatory properties of phenolic compounds are also an area of active research. For example, methyl salicylate, a phenolic compound, is used as a topical anti-inflammatory agent. thescipub.com Agarwood incense smoke, which contains 2-isopropoxyphenol, has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. researchgate.net These findings suggest that phenolic structures, including that of this compound, may have the potential to modulate inflammatory pathways.

Structure-Activity Relationships in Medicinal Chemistry

The biological activity of this compound and its derivatives is intricately linked to its chemical structure, particularly the isopropoxy and phenolic groups. Understanding these relationships is crucial for the design of new pharmacologically active compounds.

The isopropoxy group and the phenolic hydroxyl group are the key functional moieties that dictate the biological and toxicological properties of this compound. The interplay between these two groups influences the molecule's reactivity, solubility, and interaction with biological targets.

The isopropoxy group significantly enhances the lipophilicity of the molecule. This increased lipid solubility allows for easier integration into and disruption of cellular membranes, which is a key aspect of its antimicrobial activity. The steric bulk of the isopropoxy group can also influence how the molecule fits into the active sites of enzymes or receptors.

The phenolic hydroxyl group is crucial for the molecule's antioxidant properties, as it can donate a hydrogen atom to scavenge free radicals. This group can also form hydrogen bonds with biological macromolecules, which can modulate their function. Furthermore, the acidity of the phenolic proton can be influenced by other substituents on the aromatic ring, which in turn affects its reactivity and biological activity. For instance, electron-withdrawing groups like a nitro group can increase the acidity of the phenol (B47542). vulcanchem.com

The position of the isopropoxy group relative to the hydroxyl group is also a critical determinant of the compound's properties. The meta-substitution pattern in this compound creates a unique electronic and steric environment compared to its ortho (2-isopropoxyphenol) and para (4-isopropoxyphenol) isomers. This specific arrangement avoids the strong ortho effects and the direct electronic communication seen in the other isomers, leading to distinct reactivity and physical characteristics.

Table 1: Influence of Functional Groups on Bioactivity

| Functional Group | Influence on Bioactivity |

| Isopropoxy Group | Enhances lipophilicity, facilitates membrane disruption, and provides steric bulk that influences binding to biological targets. |

| Phenolic Group | Contributes to antioxidant activity through hydrogen donation, forms hydrogen bonds with macromolecules, and its acidity affects reactivity. |

| Substitution Pattern | The meta-position of the isopropoxy group in this compound creates a distinct electronic and steric environment compared to its ortho and para isomers. |

The structural framework of this compound serves as a scaffold for the synthesis of various pharmacologically active derivatives. By modifying the core structure, researchers can fine-tune the compound's properties to enhance its therapeutic potential or explore new biological activities.

One common synthetic strategy involves the reaction of a substituted phenol with an isopropyl halide in the presence of a base. For example, 3-fluoro-2-isopropoxyphenol (B12283132) can be synthesized by reacting 3-fluorophenol (B1196323) with isopropyl bromide. The introduction of a fluorine atom can enhance lipophilicity and bioavailability.

Another approach is the nitration of isopropoxyphenol derivatives to produce compounds like 4-isopropoxy-3-nitrophenol. vulcanchem.com The nitro group, being strongly electron-withdrawing, can significantly alter the electronic properties and reactivity of the molecule. vulcanchem.com This derivative can be further modified, for instance, by reducing the nitro group to an amine to create intermediates for other compounds. vulcanchem.com

The synthesis of more complex derivatives often involves multi-step reaction sequences. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (B1678402) have been synthesized starting from 2-acetylfuran (B1664036) through a series of reactions including Claisen-Schmidt condensation and Mannich reaction. researchgate.net Similarly, N-(substituted) benzamide (B126) derivatives bearing a coumarin (B35378) moiety have been synthesized through cyclocondensation reactions. ajol.info These examples highlight the versatility of organic synthesis in creating a diverse library of compounds based on a core structure for pharmacological screening.

Table 2: Examples of Synthesized Pharmacologically Active Derivatives

| Derivative | Synthetic Approach | Potential Application |

| 3-Fluoro-2-isopropoxyphenol | Reaction of 3-fluorophenol with isopropyl bromide. | Fluorescent probe for imaging biological processes. |

| 4-Isopropoxy-3-nitrophenol | Nitration of isopropoxyphenol. vulcanchem.com | Intermediate for azo dyes and other compounds. vulcanchem.com |

| Imidazolone-morphinan | Iterative design process to replace the phenolic group of 3-hydroxymorphinan with a metabolically stable isostere. nih.gov | Neuroprotective agent for Parkinson's disease. nih.gov |

| 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives | Multi-step synthesis starting from 2-acetylfuran. researchgate.net | Antidepressant and antianxiety agents. researchgate.net |

Toxicological Profiles and Mechanistic Investigations

The toxicological assessment of this compound and its analogues is crucial for understanding their potential risks and mechanisms of action. These investigations often involve a combination of in vitro and in vivo studies.

The primary mechanism of toxicity for this compound is the inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of the neurotransmitter acetylcholine at synapses, resulting in neurotoxic effects. This mechanism is shared with its parent compound, the carbamate insecticide propoxur. beyondpesticides.org

In Vitro Studies: Research has demonstrated that this compound can inhibit acetylcholinesterase activity in vitro. Studies on the percutaneous absorption of propoxur have used in vitro models with rat and human skin membranes to assess its penetration, with its metabolite 2-isopropoxyphenol being a key analyte. researchgate.netoup.com These studies help in understanding the dermal exposure route and the potential for systemic toxicity.

In Vivo Studies: In animal models, exposure to propoxur, which is metabolized to 2-isopropoxyphenol, has been shown to cause a significant decrease in cholinesterase activity. Studies in rats have shown that after exposure, 2-isopropoxyphenol is a major metabolite found. researchgate.net